

1,1,3-Trimethylcyclohexane chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,3-Trimethylcyclohexane**

Cat. No.: **B1585257**

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **1,1,3-Trimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **1,1,3-trimethylcyclohexane**. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and a logical workflow for property characterization.

Chemical Identity

1,1,3-Trimethylcyclohexane is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane ring substituted with three methyl groups, two at the C1 position and one at the C3 position.

Identifier	Value
IUPAC Name	1,1,3-trimethylcyclohexane[1][2]
Synonyms	Cyclogeraniolane[1][2]
CAS Registry Number	3073-66-3[1]
Molecular Formula	C ₉ H ₁₈ [1][2][3]
SMILES	CC1CCCC(C1)(C)C[2][3]
InChI Key	PYOLJOJPIPCRDP-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical and chemical properties of **1,1,3-trimethylcyclohexane** are summarized in the table below. These properties are crucial for its application as a solvent and an intermediate in chemical synthesis.[2]

Property	Value
Molecular Weight	126.24 g/mol [2][3][4]
Appearance	Colorless to almost colorless clear liquid[3]
Odor	Resembles methylcyclohexane[5]
Boiling Point	138.5 °C at 760 mmHg[2][6]
Density	0.778 g/cm ³ [2]
Flash Point	18 °C[6]
Refractive Index	1.43[6]
Solubility	Insoluble in water; Soluble in non-polar organic solvents like hexane, toluene, and benzene.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **1,1,3-trimethylcyclohexane**.

Spectrum Type	Key Data and Observations
¹ H NMR	The proton NMR spectrum shows characteristic signals for the methyl and methylene protons in the cyclohexane ring.
¹³ C NMR	The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Infrared (IR) Spectrum	The IR spectrum displays characteristic absorption bands for C-H stretching and bending vibrations of an alkane. Data is available from the NIST Chemistry WebBook. [1] [7]
Mass Spectrum (EI)	The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. Data is available from the NIST Chemistry WebBook. [1] [7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **1,1,3-trimethylcyclohexane**.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of **1,1,3-trimethylcyclohexane** equals the atmospheric pressure.

Apparatus:

- Thiele tube or oil bath
- Thermometer (0-200 °C)

- Capillary tube (sealed at one end)
- Small test tube (fusion tube)
- Heating source (Bunsen burner or hot plate)
- Stand and clamps

Procedure:

- Fill the small test tube with 1-2 mL of **1,1,3-trimethylcyclohexane**.
- Place the capillary tube, with its sealed end up, into the test tube containing the liquid.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Immerse the assembly in a Thiele tube or an oil bath, making sure the liquid in the test tube is below the level of the heating fluid.^[1]
- Gently heat the Thiele tube's side arm or the oil bath.^[1]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The liquid will start to cool, and the bubbling will slow down and eventually stop.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of **1,1,3-trimethylcyclohexane**.^[1] Record this temperature.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of **1,1,3-trimethylcyclohexane**.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume

- Analytical balance
- Thermometer
- Water bath

Procedure:

- Clean and thoroughly dry the pycnometer.
- Weigh the empty, dry pycnometer and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m_2).
- Empty and dry the pycnometer again.
- Fill the pycnometer with **1,1,3-trimethylcyclohexane** and bring it to the same constant temperature in the water bath.
- Dry the exterior of the pycnometer and weigh it. Record the mass (m_3).
- The density is calculated using the formula: $\text{Density} = [(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature.}$

Solubility Determination

Objective: To qualitatively assess the solubility of **1,1,3-trimethylcyclohexane** in water and a non-polar organic solvent.

Apparatus:

- Test tubes with stoppers
- Graduated pipettes or cylinders

- Vortex mixer (optional)

Procedure:

- Solubility in Water:
 - Add approximately 1 mL of **1,1,3-trimethylcyclohexane** to a test tube.
 - Add 3 mL of distilled water.
 - Stopper the test tube and shake vigorously for 1 minute.
 - Allow the mixture to stand and observe if two distinct layers form. Immiscibility indicates insolubility.
- Solubility in a Non-Polar Solvent (e.g., Hexane):
 - Add approximately 1 mL of **1,1,3-trimethylcyclohexane** to a test tube.
 - Add 3 mL of hexane.
 - Stopper the test tube and shake.
 - Observe if a single, homogeneous phase is formed, which indicates solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

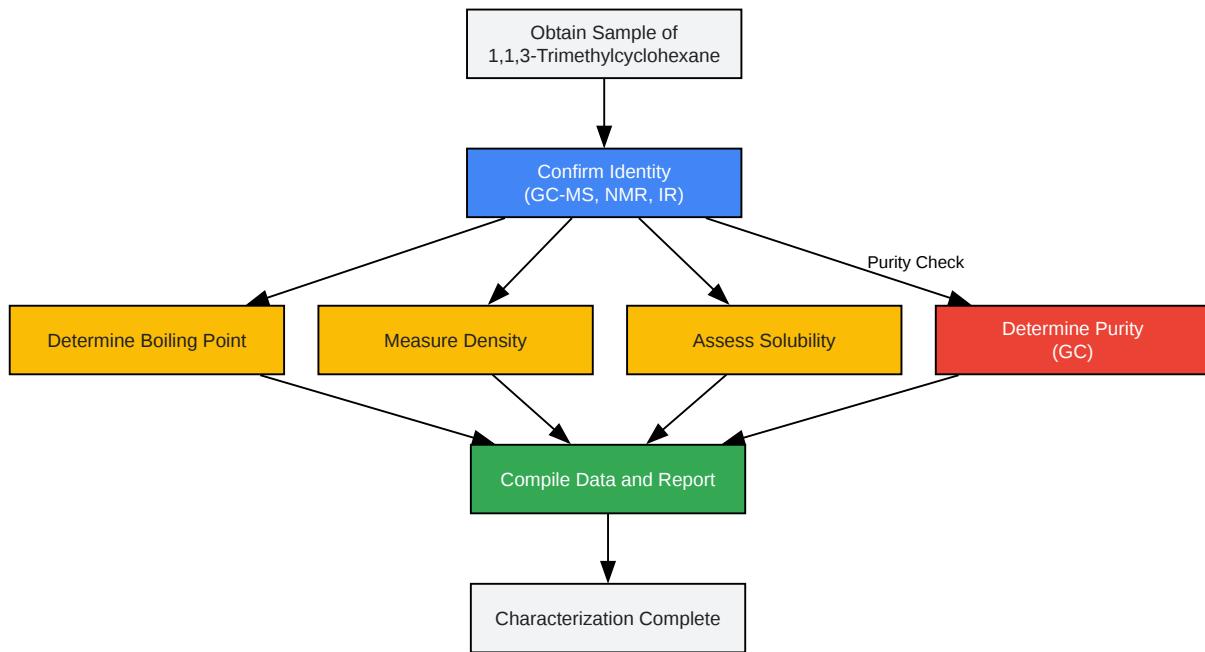
Objective: To determine the purity of **1,1,3-trimethylcyclohexane** and confirm its identity.

Methodology: Based on EPA Method 8260 for volatile organic compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms or equivalent)
- Autosampler

Experimental Conditions (Typical):


- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: 40-300 amu

Procedure:

- Prepare a dilute solution of **1,1,3-trimethylcyclohexane** in a suitable solvent (e.g., hexane).
- Inject the sample into the GC-MS system.
- Acquire the data according to the specified conditions.
- Analyze the resulting chromatogram for the retention time and the mass spectrum of the peak corresponding to **1,1,3-trimethylcyclohexane**. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of **1,1,3-trimethylcyclohexane**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Safety and Handling

1,1,3-Trimethylcyclohexane is a flammable liquid and vapor.^[6] It may be fatal if swallowed and enters airways.^[6] Handle with caution in a well-ventilated area, away from heat, sparks, and open flames.^{[6][9]} Use appropriate personal protective equipment (PPE), including safety goggles and gloves.^[9] In case of skin contact, wash immediately with plenty of water.^[9] If inhaled, move the person to fresh air.^[10] Store in a tightly closed container in a cool, dry place.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. chymist.com [chymist.com]
- 10. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [1,1,3-Trimethylcyclohexane chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585257#1-1-3-trimethylcyclohexane-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com